molecular formula C8H9ClN2 B13103392 4-(Aminomethyl)benzonitrileHydrochloride

4-(Aminomethyl)benzonitrileHydrochloride

Cat. No.: B13103392
M. Wt: 168.62 g/mol
InChI Key: QREZLLYPLRPULF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H8N2·HCl. It is commonly used in various chemical syntheses and has applications in biomedical research. The compound is known for its role in the synthesis of fluorescent-labeled bisbenzamidine and other biochemical tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)benzonitrile hydrochloride can be synthesized from 4-cyanobenzylamine. The synthesis involves the reaction of 4-cyanobenzylamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

    Reactants: 4-cyanobenzylamine and hydrochloric acid

    Solvent: Water or methanol

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of 4-(Aminomethyl)benzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Purification: Crystallization or recrystallization to obtain pure product

    Quality Control: Analytical techniques such as HPLC to ensure product purity

Chemical Reactions Analysis

4-(Aminomethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 4-(Aminomethyl)benzoic acid

    Reduction: 4-(Aminomethyl)benzylamine

    Substitution: Various substituted benzonitriles

Scientific Research Applications

4-(Aminomethyl)benzonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to:

    Bind to Enzymes: Inhibit or activate enzymes involved in biochemical pathways.

    Modify Cellular Structures: Alter the properties of hydrogels used in cell engineering.

    Enhance Fluorescence: Serve as a fluorescent marker in various biological assays.

Comparison with Similar Compounds

4-(Aminomethyl)benzonitrile hydrochloride can be compared with similar compounds such as:

    4-(Methylamino)benzonitrile: Similar structure but with a methyl group instead of an amino group.

    4-(Hydroxymethyl)benzonitrile: Contains a hydroxymethyl group instead of an aminomethyl group.

    4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

4-(Aminomethyl)benzonitrile hydrochloride is unique due to its combination of an aminomethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and applications .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-(aminomethyl)benzonitrile;hydron;chloride

InChI

InChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H

InChI Key

QREZLLYPLRPULF-UHFFFAOYSA-N

Canonical SMILES

[H+].C1=CC(=CC=C1CN)C#N.[Cl-]

Origin of Product

United States

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